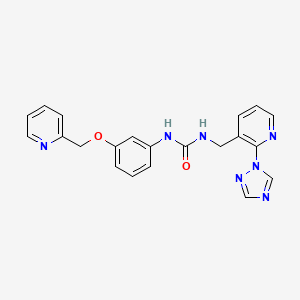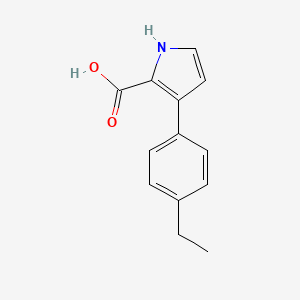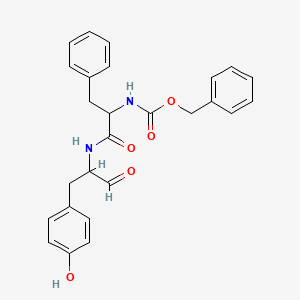
Cathepsin L inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathepsin L inhibitors are compounds that specifically inhibit the activity of cathepsin L, a cysteine protease enzyme found in lysosomes. Cathepsin L plays a crucial role in protein degradation and processing within cells. Dysregulation of cathepsin L activity has been linked to various diseases, including cancer, osteoporosis, and neurodegenerative disorders. Therefore, cathepsin L inhibitors have garnered significant interest for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin L inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For instance, one common synthetic route involves the use of peptide-based inhibitors, where specific amino acid sequences are designed to interact with the active site of cathepsin L. The reaction conditions often include the use of protecting groups, coupling reagents like carbodiimides, and purification steps such as chromatography .
Industrial Production Methods: Industrial production of cathepsin L inhibitors may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce peptide-based inhibitors by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Cathepsin L inhibitors can undergo various chemical reactions, including:
Oxidation: Some inhibitors may be susceptible to oxidation, especially those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify specific functional groups within the inhibitor molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically modified versions of the original inhibitor, with enhanced or altered biological activity. For example, oxidation may introduce hydroxyl groups, while substitution can add bulky side chains to improve binding affinity .
Aplicaciones Científicas De Investigación
Cathepsin L inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and protein degradation pathways.
Biology: Employed in cell culture experiments to investigate the role of cathepsin L in cellular processes such as autophagy and apoptosis.
Medicine: Potential therapeutic agents for treating diseases like cancer, where cathepsin L is often overexpressed.
Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs.
Mecanismo De Acción
Cathepsin L inhibitors exert their effects by binding to the active site of cathepsin L, thereby preventing the enzyme from interacting with its natural substrates. This inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where the inhibitor binds to an allosteric site, causing conformational changes that reduce enzyme activity. The molecular targets include the catalytic cysteine residue within the active site, and the pathways involved often relate to protein degradation and cellular homeostasis .
Comparación Con Compuestos Similares
Cathepsin B inhibitors: These inhibitors target cathepsin B, another cysteine protease with similar functions but different substrate specificity.
Cathepsin K inhibitors: Target cathepsin K, which is primarily involved in bone resorption and is a target for osteoporosis treatment.
Cathepsin S inhibitors: These inhibitors are used in immune-related conditions due to the role of cathepsin S in antigen presentation
Uniqueness: Cathepsin L inhibitors are unique in their ability to specifically target cathepsin L, which is implicated in a broader range of diseases compared to other cathepsins. Their specificity and potency make them valuable tools in both research and therapeutic contexts .
Propiedades
IUPAC Name |
benzyl N-[1-[[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDJMLQSYRSZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
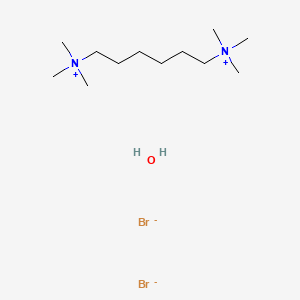
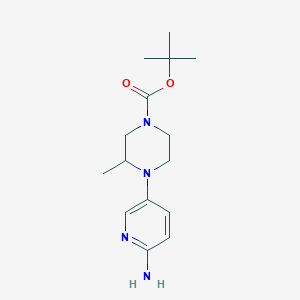


![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)

![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
